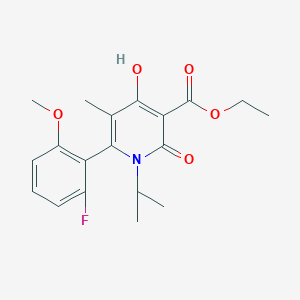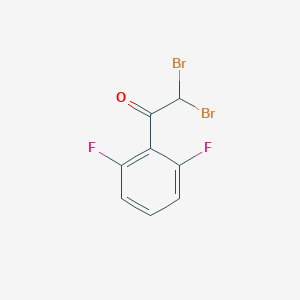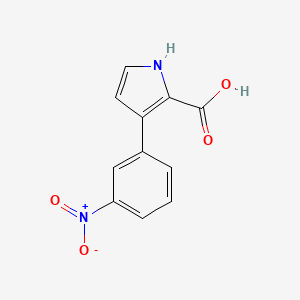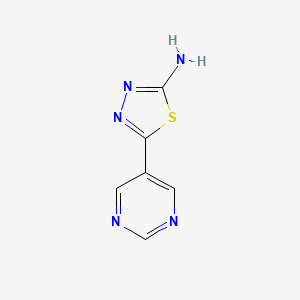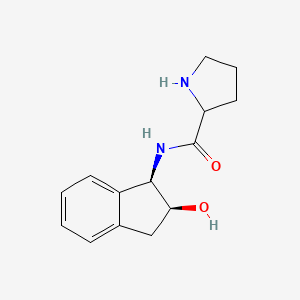
(2S)-N-((1R,2S)-2,3-dihydro-2-hydroxy-1H-inden-1-yl)pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-N-((1R,2S)-2,3-dihydro-2-hydroxy-1H-inden-1-yl)pyrrolidine-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrrolidine ring and an indene moiety, which contribute to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-((1R,2S)-2,3-dihydro-2-hydroxy-1H-inden-1-yl)pyrrolidine-2-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring and the attachment of the indene moiety. Common synthetic routes may involve the use of chiral catalysts to ensure the correct stereochemistry of the final product. Reaction conditions often include controlled temperatures, specific solvents, and precise pH levels to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound available for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-N-((1R,2S)-2,3-dihydro-2-hydroxy-1H-inden-1-yl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2S)-N-((1R,2S)-2,3-dihydro-2-hydroxy-1H-inden-1-yl)pyrrolidine-2-carboxamide is used as a building block for synthesizing more complex molecules
Biology
In biology, this compound may be studied for its potential biological activity. Researchers may investigate its interactions with various biomolecules and its effects on cellular processes.
Medicine
In medicine, this compound may be explored for its therapeutic potential. Its unique structure could make it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry
In industry, this compound may be used in the production of specialty chemicals and advanced materials. Its unique properties can be leveraged to create products with enhanced performance characteristics.
Mécanisme D'action
The mechanism of action of (2S)-N-((1R,2S)-2,3-dihydro-2-hydroxy-1H-inden-1-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-N-((1R,2S)-2,3-dihydro-2-hydroxy-1H-inden-1-yl)pyrrolidine-2-carboxamide shares similarities with other compounds that feature pyrrolidine and indene moieties.
- Examples include (2S)-N-((1R,2S)-2,3-dihydro-2-hydroxy-1H-inden-1-yl)pyrrolidine-2-carboxylate and (2S)-N-((1R,2S)-2,3-dihydro-2-hydroxy-1H-inden-1-yl)pyrrolidine-2-carboxylamide.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C14H18N2O2 |
|---|---|
Poids moléculaire |
246.30 g/mol |
Nom IUPAC |
N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C14H18N2O2/c17-12-8-9-4-1-2-5-10(9)13(12)16-14(18)11-6-3-7-15-11/h1-2,4-5,11-13,15,17H,3,6-8H2,(H,16,18)/t11?,12-,13+/m0/s1 |
Clé InChI |
NEZIIRPIEDUFFK-LWNNLKQOSA-N |
SMILES isomérique |
C1CC(NC1)C(=O)N[C@H]2[C@H](CC3=CC=CC=C23)O |
SMILES canonique |
C1CC(NC1)C(=O)NC2C(CC3=CC=CC=C23)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


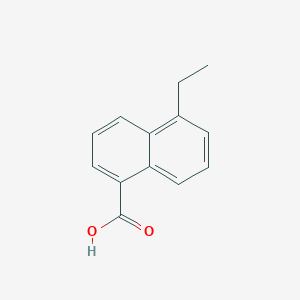

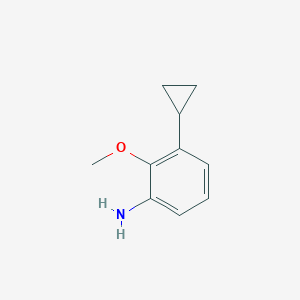
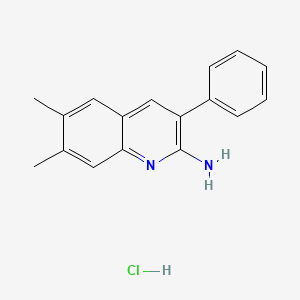
![Benzyloxy-(2,2-dimethyl-[1,3]dioxolan-4-YL)-acetaldehyde](/img/structure/B13706336.png)
